Fluvoxamine maléate
Vue d'ensemble
Description
Fluvoxamine maleate is an antidepressant that functions pharmacologically as a selective serotonin reuptake inhibitor (SSRI). It is most often used to treat obsessive-compulsive disorder .
Synthesis Analysis
Fluvoxamine maleate is synthesized from 5-methoxy-4’-trifluoromethylvalerophenone oxime and 2-chloroethylamine hydrochloride in dimethylformamide in the presence of a base such as potassium hydroxide . An alternate route involves alkylation of the oxime with ethylene oxide . Another method involves the formation of Grignard reagent from 1-halogen-4-methyl butyl ether in ether or THF, which then undergoes addition reaction with trifluoromethylbenzene cyanogen .Molecular Structure Analysis
Fluvoxamine maleate has the International Union of Pure and Applied Chemistry (IUPAC) name (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-2-aminoethyl oxime maleate and the empirical formula C15H21O2N2F3•C4H4O4 .Chemical Reactions Analysis
Fluvoxamine maleate is a selective neuronal serotonin reuptake inhibitor .Physical And Chemical Properties Analysis
Fluvoxamine maleate has an average molecular weight of 434.412 and a chemical formula of C19H25F3N2O6 . It has low solubility in water, good solubility in ethanol, methanol, and chloroform, and is virtually insoluble in diethyl ether .Applications De Recherche Scientifique
Traitement de la COVID-19
Fluvoxamine a été montré dans une petite étude randomisée en double aveugle, contrôlée par placebo, pour prévenir la détérioration clinique des patients atteints d'une maladie à coronavirus 2019 (COVID-19) légère . Il contrôle l'inflammation par son action agoniste sur le récepteur sigma-1 . Il a également des effets comme la réduction de l'agrégation plaquettaire, la diminution de la dégranulation des mastocytes, l'interférence avec le trafic viral endolysosomal, la régulation de l'inflammation induite par l'enzyme 1α nécessitant l'inositol et l'augmentation des niveaux de mélatonine .
Traitement du trouble obsessionnel-compulsif (TOC)
Fluvoxamine a été initialement utilisé pour traiter le trouble obsessionnel-compulsif (TOC) . Il a été démontré qu'il avait l'activité la plus forte de tous les ISRS au niveau du récepteur sigma-1 (S1R) avec une affinité nanomolaire faible .
Effets anti-inflammatoires
Les effets anti-inflammatoires de la fluvoxamine proviennent probablement de sa régulation du S1R, qui module les réponses immunitaires innées et adaptatives . Il régule l'activité des cytokines inflammatoires et l'expression génique dans les modèles cellulaires et animaux d'inflammation .
Traitement de la dépression
Fluvoxamine est un inhibiteur sélectif de la recapture de la sérotonine, avec une demi-vie d'environ 30 heures, qui est couramment prescrit dans le traitement de la dépression .
Traitement des troubles anxieux
Fluvoxamine est utilisé dans le traitement des troubles anxieux . Il inhibe sélectivement la recapture de la sérotonine et ne présente aucune affinité significative pour les récepteurs histaminergiques, alpha ou bêta adrénergiques, muscariniques ou dopaminergiques<a aria-label="2: Fluvoxamine est utilisé dans le traitement des troubles anxieux2" data-citationid="3eb96ea5-1a4e-2273-ab0a-265c210f054d-30" h="ID=SERP,5015.1" href="https://academic.oup.
Mécanisme D'action
Target of Action
Fluvoxamine maleate is a selective serotonin reuptake inhibitor (SSRI) used predominantly for the management of depression and Obsessive Compulsive Disorder (OCD) . It functions pharmacologically by inhibiting the neuronal uptake of serotonin . It also acts as an agonist for the sigma-1 receptor (S1R), through which it controls inflammation .
Mode of Action
It has the strongest activity of all SSRIs at the sigma-1 receptor (S1R) with low-nanomolar affinity .
Biochemical Pathways
Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses . S1R is also an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation .
Pharmacokinetics
Fluvoxamine is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine . The major metabolite, fluvoxamine acid, represents around 30-60% of fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form fluvoxamine acid . The absolute bioavailability of fluvoxamine maleate is 53% .
Result of Action
The result of fluvoxamine’s action is a reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .
Action Environment
The action of fluvoxamine can be influenced by environmental factors such as diet and smoking. For instance, smoking induces CYP1A2, which can increase the clearance of fluvoxamine .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Fluvoxamine maleate plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition is achieved through its interaction with the serotonin transporter protein. By binding to this transporter, fluvoxamine maleate prevents the reabsorption of serotonin, leading to an increased concentration of serotonin in the synaptic cleft. This interaction enhances serotonergic neurotransmission, which is associated with mood regulation and the alleviation of depressive symptoms .
Cellular Effects
Fluvoxamine maleate exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin. The increased serotonin levels in the synaptic cleft can activate serotonin receptors on postsynaptic neurons, leading to changes in gene expression and cellular metabolism. This modulation can result in altered neuronal activity and improved mood regulation .
Molecular Mechanism
The molecular mechanism of action of fluvoxamine maleate involves its binding to the serotonin transporter protein. By inhibiting this transporter, fluvoxamine maleate prevents the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This increased serotonin availability enhances serotonergic neurotransmission, which is crucial for mood regulation. Additionally, fluvoxamine maleate has been shown to interact with the sigma-1 receptor, which may contribute to its anti-inflammatory and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluvoxamine maleate have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that fluvoxamine maleate can maintain its efficacy over extended periods, with sustained increases in serotonin levels and continued modulation of serotonergic neurotransmission. The compound may undergo degradation over time, which can affect its potency and therapeutic outcomes .
Dosage Effects in Animal Models
The effects of fluvoxamine maleate vary with different dosages in animal models. At lower doses, the compound effectively increases serotonin levels and enhances serotonergic neurotransmission without significant adverse effects. At higher doses, fluvoxamine maleate can lead to toxic effects, including cardiovascular and dermatological reactions. These adverse effects are dose-dependent and highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
Fluvoxamine maleate is extensively metabolized by the liver, primarily through oxidative demethylation and deamination. The main metabolic pathways involve the cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2. These enzymes catalyze the conversion of fluvoxamine maleate into its metabolites, which are then excreted in the urine. The metabolic pathways of fluvoxamine maleate are crucial for its clearance from the body and can influence its therapeutic efficacy and safety profile .
Transport and Distribution
Fluvoxamine maleate is transported and distributed within cells and tissues through various mechanisms. The compound is extensively bound to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream. The mean apparent volume of distribution for fluvoxamine maleate is approximately 25 L/kg, indicating extensive tissue distribution. This distribution is essential for the compound’s therapeutic effects, as it ensures adequate concentrations at target sites .
Subcellular Localization
The subcellular localization of fluvoxamine maleate is primarily within the synaptic cleft, where it exerts its inhibitory effects on the serotonin transporter protein. This localization is crucial for its function as a selective serotonin reuptake inhibitor. Additionally, fluvoxamine maleate may interact with other subcellular components, such as the sigma-1 receptor, which is located in the endoplasmic reticulum. These interactions can influence the compound’s activity and contribute to its therapeutic effects .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for Fluvoxamine maleate involves the reaction of Fluvoxamine with maleic acid to form the maleate salt of Fluvoxamine.", "Starting Materials": [ "Fluvoxamine", "Maleic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Fluvoxamine is dissolved in methanol to form a solution.", "Maleic acid is dissolved in methanol to form a solution.", "The two solutions are mixed together and stirred at room temperature for several hours.", "Hydrochloric acid is added to the mixture to adjust the pH to around 2.", "The mixture is then filtered to remove any solids.", "The filtrate is evaporated to dryness to obtain the Fluvoxamine maleate salt as a white solid." ] } | |
61718-82-9 | |
Formule moléculaire |
C19H25F3N2O6 |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
but-2-enedioic acid;2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-; |
Clé InChI |
LFMYNZPAVPMEGP-VSOKSMTPSA-N |
SMILES isomérique |
COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
SMILES canonique |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Apparence |
White Solid |
melting_point |
120-125°C |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
54739-18-3 (Parent) |
Solubilité |
>65.2 [ug/mL] (The mean of the results at pH 7.4) |
Synonymes |
Desiflu DU 23000 DU-23000 DU23000 Dumirox Faverin Fevarin Floxyfral Fluvoxadura Fluvoxamin AL Fluvoxamin beta Fluvoxamin neuraxpharm Fluvoxamin ratiopharm Fluvoxamin Stada Fluvoxamin-neuraxpharm Fluvoxamin-ratiopharm Fluvoxamina Geminis Fluvoxamine Fluvoxamine Maleate Fluvoxamine Maleate, (E)-Isomer Fluvoxamine, (Z)-Isomer Geminis, Fluvoxamina Luvox Novo Fluvoxamine Novo-Fluvoxamine Nu Fluvoxamine Nu-Fluvoxamine PMS Fluvoxamine PMS-Fluvoxamine ratio Fluvoxamine ratio-Fluvoxamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fluvoxamine maleate?
A1: Fluvoxamine maleate functions as a selective serotonin reuptake inhibitor (SSRI). [] This means it primarily acts by blocking the serotonin transporter (5-HTT), a protein responsible for reabsorbing serotonin from the synapse back into the presynaptic neuron. [] By inhibiting this reuptake process, Fluvoxamine maleate increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. []
Q2: What is the chemical formula and molecular weight of Fluvoxamine maleate?
A2: Fluvoxamine maleate is a salt formed between Fluvoxamine (the active drug) and maleic acid. The molecular formula of Fluvoxamine maleate is C15H21F3N2O2 · C4H4O4, and its molecular weight is 434.4 g/mol. []
Q3: How does the formulation of Fluvoxamine maleate impact its stability and bioavailability?
A4: Different formulation strategies have been explored to optimize Fluvoxamine maleate's stability and bioavailability. One approach involves developing sustained-release tablets. [] These tablets utilize a sustained-release skeleton material to control the drug release rate, resulting in more stable treatment effects compared to traditional oral liquids. [] Additionally, lipid nanoparticles loaded with Fluvoxamine maleate have been investigated. [] These nanoparticles demonstrate promising potential for enhancing drug delivery and bioavailability. []
Q4: Are there specific analytical methods used for the detection and quantification of Fluvoxamine maleate?
A5: Several analytical techniques are employed for the analysis of Fluvoxamine maleate. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for quantifying the drug in pharmaceutical formulations and biological samples like plasma. [, , ] Other methods, such as differential pulse polarography (DPP) [] and surfactant to dye binding degree (SBDB) methodology [], have also been explored for its determination in pharmaceutical products.
Q5: Has the pharmacokinetic profile of Fluvoxamine maleate been studied?
A6: Yes, the pharmacokinetics of Fluvoxamine maleate have been extensively studied in humans. Research indicates that Fluvoxamine maleate undergoes significant metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP1A2. [, ] Smoking, which can induce CYP1A2 activity, has been shown to increase the metabolism of Fluvoxamine. [] Hemodialysis, a treatment for kidney failure, has a limited effect on the clearance of Fluvoxamine maleate. []
Q6: Is there evidence of Fluvoxamine maleate impacting the metabolism of other drugs?
A7: Fluvoxamine maleate is known to be a potent inhibitor of certain cytochrome P450 (CYP450) enzymes, particularly CYP1A2. [, ] This inhibition can affect the metabolism of other drugs that are also metabolized by these enzymes. For instance, co-administration of Fluvoxamine maleate with drugs like warfarin, theophylline, and certain benzodiazepines (e.g., alprazolam, diazepam) can lead to increased plasma concentrations of these drugs, potentially resulting in enhanced or prolonged effects. [] Careful monitoring and dosage adjustments may be necessary when these drugs are used concomitantly. []
Q7: What is the therapeutic indication of Fluvoxamine maleate?
A8: Fluvoxamine maleate is primarily indicated for the treatment of obsessive-compulsive disorder (OCD). [, ] It is also prescribed for various types of depression and associated symptoms. [, ]
Q8: Are there any known alternatives or substitutes for Fluvoxamine maleate?
A9: Fluvoxamine maleate belongs to the class of selective serotonin reuptake inhibitors (SSRIs). Other SSRIs, such as paroxetine and sertraline, are also used in the treatment of similar conditions. [] The choice of a specific SSRI often depends on individual patient factors, including the specific condition being treated, potential side effects, and patient preference.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.